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Compound of Interest

Compound Name:
[3-

(Dimethylamino)phenyl]methanol

Cat. No.: B1265762 Get Quote

A Comparative Analysis of Synthetic Routes to [3-
(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals

The synthesis of [3-(Dimethylamino)phenyl]methanol, a valuable intermediate in the

development of pharmaceuticals and other functional materials, can be approached through

several distinct chemical pathways. This guide provides a comparative analysis of three

primary synthetic strategies: the reduction of 3-(dimethylamino)benzoic acid, the reductive

amination of 3-hydroxybenzaldehyde, and the dimethylation of 3-aminobenzyl alcohol. Each

route is evaluated based on reaction conditions, yield, and starting material accessibility,

supported by detailed experimental protocols to inform methodological selection.
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Parameter

Route 1: Reduction
of 3-
(Dimethylamino)be
nzoic Acid

Route 2: Reductive
Amination of 3-
Hydroxybenzaldeh
yde

Route 3:
Dimethylation of 3-
Aminobenzyl
Alcohol

Starting Materials

3-

(Dimethylamino)benzo

ic acid

3-

Hydroxybenzaldehyde

, Dimethylamine

3-Aminobenzyl

alcohol,

Formaldehyde, Formic

acid

Key Reagents
Lithium Aluminum

Hydride (LAH)

Sodium

Triacetoxyborohydride

Formic Acid,

Formaldehyde

Solvent
Anhydrous

Tetrahydrofuran (THF)

Tetrahydrofuran (THF)

or Dichloromethane

(DCM)

None (Formic acid

acts as solvent)

Reaction Temperature 0 °C to reflux
0 °C to Room

Temperature
Reflux

Reaction Time 2-4 hours 1-3 hours 4-6 hours

Reported Yield
High (estimated

>95%)[1]

Good (77% for a

similar substrate)
Good to High

Key Advantages

High yield,

straightforward

reduction.

Mild reaction

conditions, readily

available starting

materials.

Potentially high-

yielding, uses

inexpensive reagents.

Key Disadvantages

Requires a highly

reactive and moisture-

sensitive reagent

(LAH).

Potential for side

reactions if not

controlled.

Requires heating and

careful workup.

Experimental Protocols
Route 1: Reduction of 3-(Dimethylamino)benzoic Acid
This method involves the reduction of the carboxylic acid functionality of 3-

(dimethylamino)benzoic acid to a primary alcohol using a powerful reducing agent like lithium
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aluminum hydride (LAH). The high yield reported for the analogous reduction of anthranilic acid

suggests this is a very efficient route.[1]

Materials:

3-(Dimethylamino)benzoic acid

Lithium Aluminum Hydride (LAH)

Anhydrous Tetrahydrofuran (THF)

10% Sulfuric Acid

Diethyl ether

Anhydrous Magnesium Sulfate

Standard glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and heating mantle

Procedure:

In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and

nitrogen inlet, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF

is prepared under a nitrogen atmosphere.

The suspension is cooled to 0 °C in an ice bath.

A solution of 3-(dimethylamino)benzoic acid (1 equivalent) in anhydrous THF is added

dropwise from the dropping funnel to the LAH suspension with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise

addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
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The resulting granular precipitate is filtered off and washed with THF.

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield [3-(Dimethylamino)phenyl]methanol.

Route 2: Reductive Amination of 3-
Hydroxybenzaldehyde
This route provides a milder alternative to the LAH reduction, utilizing the reaction of 3-

hydroxybenzaldehyde with dimethylamine, followed by in-situ reduction of the formed iminium

ion with sodium triacetoxyborohydride. A similar reaction with m-anisaldehyde has been

reported to proceed with a good yield of 77%.

Materials:

3-Hydroxybenzaldehyde

Dimethylamine hydrochloride

Sodium Triacetoxyborohydride

Sodium Acetate

Acetic Acid

Tetrahydrofuran (THF)

Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Anhydrous Sodium Sulfate

Standard laboratory glassware

Magnetic stirrer

Procedure:
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To a solution of 3-hydroxybenzaldehyde (1 equivalent) in THF, dimethylamine hydrochloride

(2 equivalents), sodium acetate (1.6 equivalents), and acetic acid (0.6 equivalents) are

added.

The mixture is stirred at 0 °C for 5 minutes.

Sodium triacetoxyborohydride (2.2 equivalents) is then added in portions, and the reaction

mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

The aqueous layer is extracted with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated under reduced pressure.

The crude product can be purified by column chromatography to give [3-
(Dimethylamino)phenyl]methanol.

Route 3: Dimethylation of 3-Aminobenzyl Alcohol
This synthetic pathway involves the direct dimethylation of the amino group of 3-aminobenzyl

alcohol using the Eschweiler-Clarke reaction. This reaction employs formic acid and

formaldehyde to achieve methylation.

Materials:

3-Aminobenzyl alcohol

Formic Acid (88-98%)

Formaldehyde (37% aqueous solution)

10% Sodium Hydroxide solution

Ethyl acetate

Anhydrous Sodium Sulfate
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Standard laboratory glassware

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask, 3-aminobenzyl alcohol (1 equivalent) is mixed with formic acid (2.5

equivalents).

Formaldehyde solution (2.2 equivalents) is added, and the mixture is heated to reflux for 4-6

hours.

The reaction mixture is then cooled to room temperature and made alkaline (pH > 10) by the

careful addition of 10% sodium hydroxide solution.

The product is extracted with ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude [3-
(Dimethylamino)phenyl]methanol.

Further purification can be achieved by distillation or column chromatography.

Synthetic Pathway Visualization
The following diagram illustrates the logical flow and relationship between the three discussed

synthetic routes to [3-(Dimethylamino)phenyl]methanol.
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Starting Materials Synthetic Routes

Final Product

3-(Dimethylamino)benzoic Acid ReductionLAH, THF

3-Hydroxybenzaldehyde
+ Dimethylamine Reductive AminationNaBH(OAc)3, THF

3-Aminobenzyl Alcohol Dimethylation
HCOOH, HCHO

[3-(Dimethylamino)phenyl]methanol

Click to download full resolution via product page

Caption: Comparative workflow of synthetic routes to [3-(Dimethylamino)phenyl]methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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